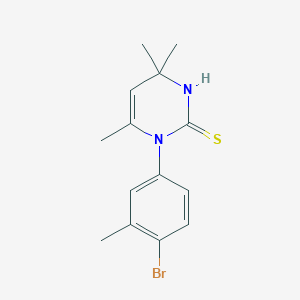

1-(4-溴-3-甲基苯基)-4,4,6-三甲基-3,4-二氢-2(1H)-嘧啶硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to "1-(4-bromo-3-methylphenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione," often involves multi-step reactions starting from readily available precursors. For instance, Shan Hou et al. (2016) described a rapid synthetic method for a closely related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, synthesized from methyl 2-(4-bromophenyl) acetate through a three-step process, showcasing the typical complexity involved in the synthesis of such compounds (Hou et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocycle with nitrogen atoms at positions 1 and 3. The crystal and molecular structures of related compounds have been extensively studied, revealing intricate details about their conformation and intermolecular interactions. For example, the work by K. C. Mohan et al. (2003) on the crystal structures of certain dihydro-2(3H)-pyrimidinethiones provides insights into the conformation of the pyrimidine ring and its substituents, which are crucial for understanding the chemical behavior of these compounds (Mohan et al., 2003).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, highlighting their chemical reactivity and versatility. G. Zigeuner and colleagues (1975) described the Dimroth rearrangement of 3,4-dihydro-6-methyl-2(1H)-pyrimidinthiones, leading to different pyrimidine derivatives, showcasing the dynamic chemical properties of these compounds (Zigeuner et al., 1975).

科学研究应用

晶体结构分析

嘧啶衍生物的研究,例如 Mohan 等人 (2003) 的研究,涉及详细的晶体学分析以确定这些化合物的分子和晶体结构。了解晶体结构有助于探索其化学性质和在材料科学和药物等各个领域的潜在应用 (Mohan, K. C., Ravikumar, K., Shetty, M. M., Thiyagarajan, S., & Rajan, S., 2003)。

抗菌应用

El‐Wahab 等人 (2015) 探索了基于嘧啶衍生物的新型抗菌添加剂的合成。当这些化合物被掺入聚氨酯清漆和印刷油墨浆料中时,对它们对各种微生物菌株的功效进行了测试,证明了嘧啶衍生物在增强涂料抗菌性能方面的潜力 (El‐Wahab, H. A., Saleh, T. S., Zayed, E., El-Sayed, A., & Assaker, R. S. A., 2015)。

抑制酶活性

Goudgaon 等人 (1993) 研究了苯硒代烯基和苯硫代基取代的嘧啶作为二氢尿嘧啶脱氢酶和尿苷磷酸化酶等酶的抑制剂。此类研究突出了嘧啶衍生物在开发针对特定酶途径的药物方面的治疗潜力 (Goudgaon, N., Naguib, F., el Kouni, M. H., & Schinazi, R., 1993)。

合成和化学性质

嘧啶衍生物的合成和化学性质评估是该领域研究的基本方面。Yin 等人 (2008) 的研究提供了合成 3-甲基硫代取代呋喃、吡咯、噻吩和相关衍生物的新方法,展示了嘧啶基化合物在有机合成和化学研究中的多功能性和适用性 (Yin, G., Wang, Z., Chen, A.‐H., Gao, M., Wu, A., & Pan, Y., 2008)。

属性

IUPAC Name |

3-(4-bromo-3-methylphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2S/c1-9-7-11(5-6-12(9)15)17-10(2)8-14(3,4)16-13(17)18/h5-8H,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPUCPKIBXRSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=CC(NC2=S)(C)C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)

![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)